4-Iodophenylacetic Acid: A Comprehensive Technical Guide for Researchers
4-Iodophenylacetic Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Iodophenylacetic acid is a halogenated aromatic carboxylic acid that serves as a versatile building block in organic synthesis and holds potential for applications in pharmaceutical research and development. Its structure, featuring a phenyl ring substituted with an iodine atom and an acetic acid moiety, provides two key points for chemical modification. The iodine atom is an excellent leaving group in cross-coupling reactions, while the carboxylic acid group allows for the formation of esters, amides, and other derivatives. This guide provides an in-depth overview of the chemical properties, synthesis, analysis, and potential biological relevance of 4-iodophenylacetic acid.
Chemical and Physical Properties
The fundamental chemical and physical properties of 4-iodophenylacetic acid are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value |
| Molecular Formula | C₈H₇IO₂ |
| Molecular Weight | 262.04 g/mol [1] |
| Appearance | Beige to cream or white to off-white to light brown powder/solid[2] |
| Melting Point | 137-143 °C[2] |
| Purity (by HPLC) | ≥96.0%[2] |
| CAS Number | 1798-06-7[1] |
| IUPAC Name | 2-(4-iodophenyl)acetic acid[1] |
| Synonyms | p-Iodophenylacetic acid, (4-Iodophenyl)acetic acid[1] |
Synthesis and Purification
Experimental Protocol: Synthesis via Hydrolysis of 4-Iodobenzyl Cyanide
Materials:
-
4-Iodobenzyl cyanide
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Sulfuric acid (concentrated)
-
Deionized water
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution. (Caution: Always add acid to water, not the other way around, due to the exothermic nature of the dilution).
-
To this solution, add 4-iodobenzyl cyanide.
-
Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, cool the mixture in an ice bath to precipitate the crude 4-iodophenylacetic acid.
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
Experimental Protocol: Purification by Recrystallization
The crude 4-iodophenylacetic acid can be purified by recrystallization to obtain a product of high purity. The choice of solvent is critical for effective recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for the recrystallization of organic acids include water, ethanol, or mixtures of solvents like ethanol/water or ethyl acetate/heptane.
Materials:
-
Crude 4-iodophenylacetic acid
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
Procedure:
-
Place the crude 4-iodophenylacetic acid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or solvent mixture) to dissolve the solid completely.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, the flask can be placed in an ice bath to further decrease the solubility of the product.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' splitting pattern for the aromatic protons due to the para-substitution. The two doublets, integrating to 2H each, will be in the aromatic region (typically 7.0-7.8 ppm). A singlet integrating to 2H for the methylene (B1212753) (-CH₂-) protons adjacent to the carboxylic acid and the phenyl ring would be expected around 3.6 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon environments. The carbonyl carbon of the carboxylic acid is expected in the range of 170-185 ppm. The aromatic carbons will appear in the region of 125-150 ppm, with the carbon bearing the iodine atom being shifted to a lower field. The methylene carbon will be observed around 40-45 ppm.
Infrared (IR) Spectroscopy
The FT-IR spectrum of 4-iodophenylacetic acid will exhibit characteristic absorption bands for its functional groups. A very broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹. A sharp and strong C=O stretching absorption will be observed around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be seen around 3000 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.
Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of 4-iodophenylacetic acid (262.04 g/mol ). A prominent peak at m/z 217 would correspond to the loss of the carboxyl group (-COOH). Another significant fragment could be the tropylium-like cation at m/z 90, resulting from the cleavage of the bond between the methylene group and the phenyl ring[1].
Chemical Reactivity and Applications
Suzuki-Miyaura Cross-Coupling Reactions
4-Iodophenylacetic acid is a valuable substrate for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The iodine atom serves as an excellent leaving group, allowing for the coupling with a variety of boronic acids to synthesize biphenyl (B1667301) derivatives and other complex molecules of pharmaceutical interest[5].
Materials:
-
4-Iodophenylacetic acid
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, or a mixture with water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add 4-iodophenylacetic acid, the arylboronic acid, the palladium catalyst, and the base.
-
Purge the flask with an inert gas.
-
Add the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, perform an aqueous workup. The product is typically extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
The final product can be purified by column chromatography or recrystallization.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Biological Activity and Signaling Pathways
While the direct effects of 4-iodophenylacetic acid on specific cellular signaling pathways in human cells are not extensively documented, the biological activities of its parent compound, phenylacetic acid, and its derivatives provide valuable insights into its potential roles.
Phenylacetic Acid and its Derivatives
Phenylacetic acid itself has been investigated for its anti-cancer properties[6]. Furthermore, various derivatives of phenylacetic acid have been synthesized and evaluated for their ability to modulate important cellular targets. For instance, some phenylacetic acid derivatives have been identified as agonists of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play crucial roles in metabolism and inflammation[7].
Potential Signaling Pathways of Interest
Given the structural similarity to other biologically active phenylacetic acid derivatives, 4-iodophenylacetic acid could potentially interact with several signaling pathways.
-
Peroxisome Proliferator-Activated Receptors (PPARs): The study on phenylacetic acid derivatives as PPAR agonists suggests that 4-iodophenylacetic acid could also be investigated for its activity on PPARα, PPARγ, and PPARδ. Activation of these receptors has therapeutic implications for metabolic diseases and some cancers.
Caption: Hypothetical activation of PPAR signaling by 4-iodophenylacetic acid.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. Many small molecules can modulate this pathway. Given the role of other acidic compounds in influencing inflammatory responses, investigating the effect of 4-iodophenylacetic acid on the NF-κB pathway could be a fruitful area of research.
Conclusion
4-Iodophenylacetic acid is a valuable chemical entity with established utility in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions. Its physical and chemical properties are well-defined, and plausible synthetic and purification methods can be readily implemented in a laboratory setting. While its specific biological activities and interactions with cellular signaling pathways are yet to be fully elucidated, the known pharmacology of related phenylacetic acid derivatives suggests that it may hold promise as a modulator of important biological targets such as PPARs. This technical guide provides a solid foundation for researchers to utilize 4-iodophenylacetic acid in their synthetic endeavors and to explore its potential in the realm of drug discovery and development. Further investigation into its biological effects is warranted to fully understand its therapeutic potential.
References
- 1. 4-Iodophenylacetic acid | C8H7IO2 | CID 137214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Iodophenylacetic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Indanylacetic acid derivatives carrying 4-thiazolyl-phenoxy tail groups, a new class of potent PPAR alpha/gamma/delta pan agonists: synthesis, structure-activity relationship, and in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preferential PPAR-α activation reduces neuroinflammation, and blocks neurodegeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
